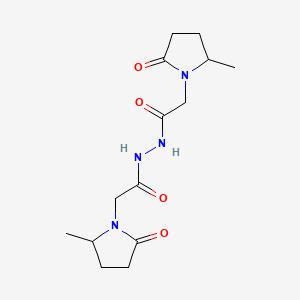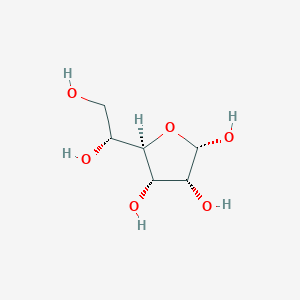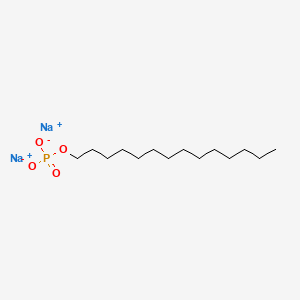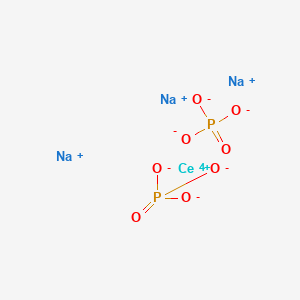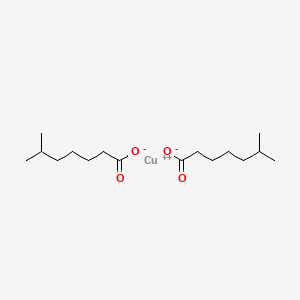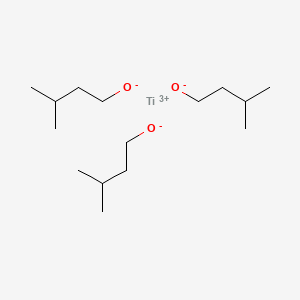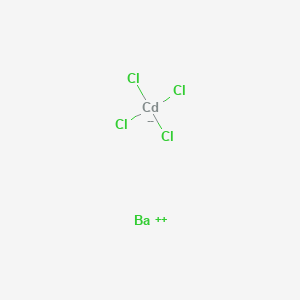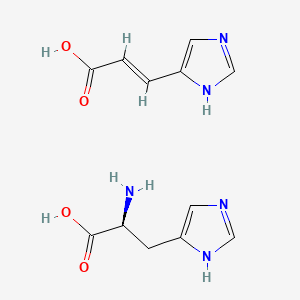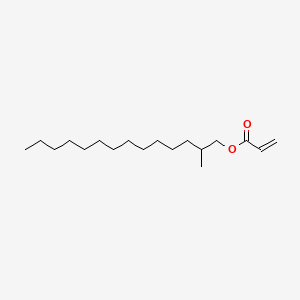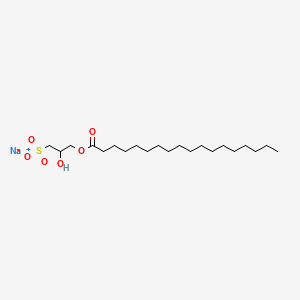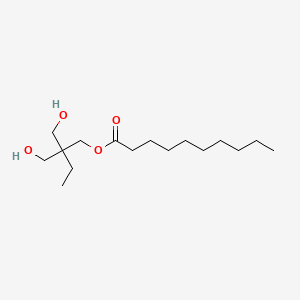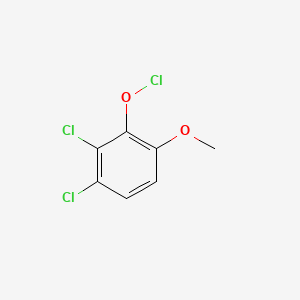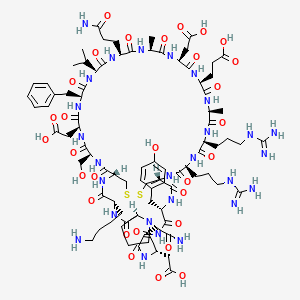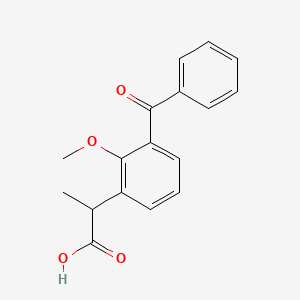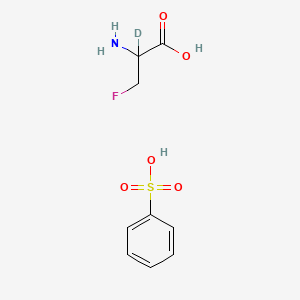
3-Fluoro-DL-(2-2H)alanine benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-DL-(2-2H)alanine benzenesulphonate is a chemical compound with the molecular formula C9H14FNO5S It is a derivative of alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (2-2H) and a fluorine atom is attached to the third position The compound is further modified by the addition of a benzenesulphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate typically involves multiple steps. One common method starts with the preparation of 3-fluoroalanine, which can be achieved through the fluorination of alanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The deuterium labeling at the second position can be introduced by using deuterated reagents during the synthesis process. The final step involves the sulfonation of the compound with benzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-DL-(2-2H)alanine benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate.
Reduction: Reduction reactions can convert the compound into fluorolactate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Fluoropyruvate
Reduction: Fluorolactate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Fluoro-DL-(2-2H)alanine benzenesulphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial alanine racemase.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate involves the inhibition of bacterial alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. The compound is metabolized to fluoropyruvate, which is then reduced to fluorolactate. This metabolic pathway disrupts the normal function of bacterial cells, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroalanine: Similar structure but lacks the deuterium and benzenesulphonate modifications.
DL-Alanine: The parent compound without fluorine, deuterium, or benzenesulphonate groups.
Fluoropyruvate: A metabolite formed from the oxidation of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate.
Uniqueness
This compound is unique due to its combination of fluorine, deuterium, and benzenesulphonate groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
59189-04-7 |
|---|---|
Formule moléculaire |
C9H12FNO5S |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D |
Clé InChI |
XOXBTKOKBQADJP-NGRIDVMYSA-N |
SMILES isomérique |
[2H]C(CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


